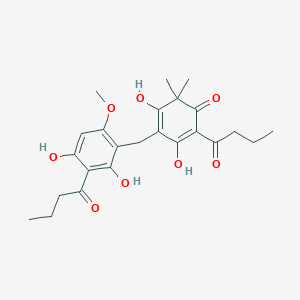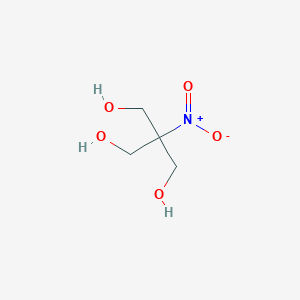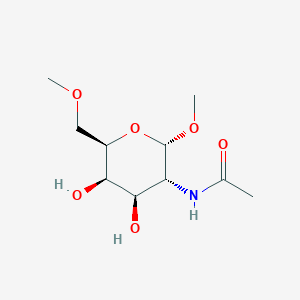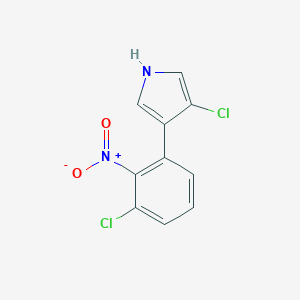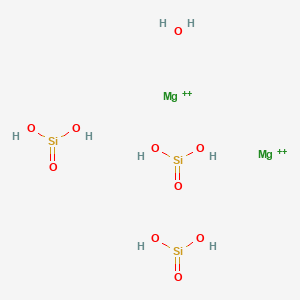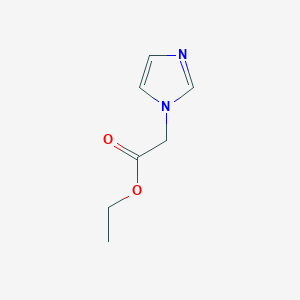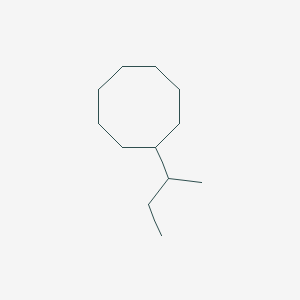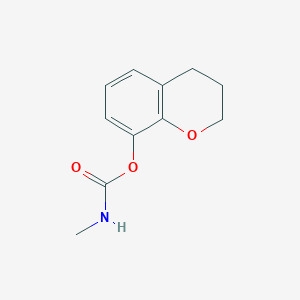
2H-1-Benzopyran-8-ol, 3,4-dihydro-, methylcarbamate (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1-Benzopyran-8-ol, 3,4-dihydro-, methylcarbamate (9CI) is a compound that belongs to the carbamate family. This compound has been the subject of scientific research due to its potential applications in various fields. In
Mecanismo De Acción
The mechanism of action of 2H-1-Benzopyran-8-ol, 3,4-dihydro-, methylcarbamate (2H-1-Benzopyran-8-ol, 3,4-dihydro-, methylcarbamate (9CI)) is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes in the body. In insects, it is believed to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the transmission of nerve impulses. In cancer cells, it is believed to inhibit the activity of certain enzymes that are involved in cell division.
Biochemical and Physiological Effects
2H-1-Benzopyran-8-ol, 3,4-dihydro-, methylcarbamate (2H-1-Benzopyran-8-ol, 3,4-dihydro-, methylcarbamate (9CI)) has been found to have various biochemical and physiological effects. In insects, it has been found to cause paralysis and death by inhibiting the activity of acetylcholinesterase. In cancer cells, it has been found to inhibit cell division and induce apoptosis, which is a process of programmed cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2H-1-Benzopyran-8-ol, 3,4-dihydro-, methylcarbamate (2H-1-Benzopyran-8-ol, 3,4-dihydro-, methylcarbamate (9CI)) has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize. Another advantage is that it has been found to have insecticidal and anti-cancer properties, which makes it a potential candidate for the development of insecticides and anti-cancer drugs. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on different organisms.
Direcciones Futuras
There are several future directions for the research on 2H-1-Benzopyran-8-ol, 3,4-dihydro-, methylcarbamate (2H-1-Benzopyran-8-ol, 3,4-dihydro-, methylcarbamate (9CI)). One of the directions is to further study its mechanism of action to better understand its effects on different organisms. Another direction is to explore its potential applications in the field of medicine, particularly in the development of anti-cancer drugs. Additionally, further research can be done to explore its potential as an insecticide and its effects on non-target organisms.
Métodos De Síntesis
2H-1-Benzopyran-8-ol, 3,4-dihydro-, methylcarbamate (2H-1-Benzopyran-8-ol, 3,4-dihydro-, methylcarbamate (9CI)) can be synthesized through a multi-step process. The first step involves the reaction of 2-hydroxyacetophenone with ethyl acetoacetate to form 3-(2-hydroxyphenyl)-3-oxopropanoic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate to form 3-(2-hydroxyphenyl)-3-oxopropanohydrazide. The final step involves the reaction of 3-(2-hydroxyphenyl)-3-oxopropanohydrazide with methyl isocyanate to form 2H-1-Benzopyran-8-ol, 3,4-dihydro-, methylcarbamate (2H-1-Benzopyran-8-ol, 3,4-dihydro-, methylcarbamate (9CI)).
Aplicaciones Científicas De Investigación
2H-1-Benzopyran-8-ol, 3,4-dihydro-, methylcarbamate (2H-1-Benzopyran-8-ol, 3,4-dihydro-, methylcarbamate (9CI)) has been the subject of scientific research due to its potential applications in various fields. One of the applications of this compound is in the field of agriculture. It has been found to have insecticidal properties and can be used to control pests in crops. Another application of this compound is in the field of medicine. It has been found to have potential anti-cancer properties and can be used in the development of anti-cancer drugs.
Propiedades
Número CAS |
16146-52-4 |
|---|---|
Nombre del producto |
2H-1-Benzopyran-8-ol, 3,4-dihydro-, methylcarbamate (9CI) |
Fórmula molecular |
C11H13NO3 |
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
3,4-dihydro-2H-chromen-8-yl N-methylcarbamate |
InChI |
InChI=1S/C11H13NO3/c1-12-11(13)15-9-6-2-4-8-5-3-7-14-10(8)9/h2,4,6H,3,5,7H2,1H3,(H,12,13) |
Clave InChI |
PMBSJQIGLMSEKN-UHFFFAOYSA-N |
SMILES |
CNC(=O)OC1=CC=CC2=C1OCCC2 |
SMILES canónico |
CNC(=O)OC1=CC=CC2=C1OCCC2 |
Otros números CAS |
16146-52-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(Methylsilyl)methyl]dimethylsilane](/img/structure/B93342.png)
